molecular formula C17H26N2O2S B4649194 N,N-dipropyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N,N-dipropyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No.: B4649194
M. Wt: 322.5 g/mol
InChI Key: GFTJOSGKKUQODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dipropyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as DTCPA, is a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein found in the endoplasmic reticulum of cells and has been implicated in various physiological and pathological processes. DTCPA has been used in scientific research to study the role of the sigma-1 receptor in these processes.

Mechanism of Action

DTCPA selectively binds to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by DTCPA has been shown to have neuroprotective effects, as well as modulate neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
DTCPA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its potential use as a treatment for depression and addiction. DTCPA has also been shown to have anti-inflammatory effects and modulate immune function.

Advantages and Limitations for Lab Experiments

DTCPA has several advantages for use in lab experiments. It is a selective agonist for the sigma-1 receptor, which allows for specific targeting of this receptor in experiments. DTCPA is also relatively stable and has a long half-life, which allows for extended experiments. However, DTCPA has limitations in terms of its solubility and toxicity, which may impact its use in certain experiments.

Future Directions

There are several future directions for research involving DTCPA. One area of research is the potential use of DTCPA as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of DTCPA as a treatment for addiction and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of DTCPA and its mechanism of action at the sigma-1 receptor.

Scientific Research Applications

DTCPA has been used in scientific research to study the role of the sigma-1 receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. DTCPA has also been studied for its potential use as a treatment for depression, anxiety, and addiction.

Properties

IUPAC Name

N,N-dipropyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-3-9-18(10-4-2)16(20)14-7-11-19(12-8-14)17(21)15-6-5-13-22-15/h5-6,13-14H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTJOSGKKUQODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dipropyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N,N-dipropyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N,N-dipropyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N,N-dipropyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 5
N,N-dipropyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N,N-dipropyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.